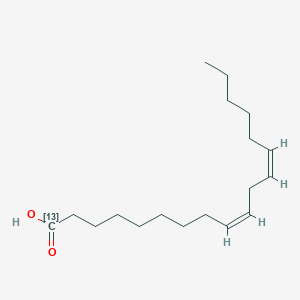

Linolensäure-1-13C

Übersicht

Beschreibung

Synthesis Analysis

Linoleic acid can be synthesized de novo in certain organisms. For example, some parasitic wasps are capable of synthesizing linoleic acid from oleic acid, demonstrating a unique metabolic pathway within the Hymenoptera order. This process involves the conversion of topically applied 13C-labeled oleic acid into linoleic acid, indicating the presence of Δ12-desaturases which are enzymes that introduce a double bond at the Δ12 position of the fatty acid chain, converting oleic acid to linoleic acid (Broschwitz et al., 2021).

Molecular Structure Analysis

The molecular structure of linoleic acid and its isomers can be analyzed through 13C NMR spectroscopy. This method provides detailed information about the carbon skeleton of linoleic acid, including its double bond positions and configurations. For example, conjugated linoleic acids (CLAs) have been identified and characterized in fatty acid mixtures using 13C NMR, offering insights into their molecular structure and the positions of their double bonds (Davis et al., 1999).

Chemical Reactions and Properties

Linoleic acid undergoes various chemical reactions, including oxidation and formation of hydroperoxides. An example is the enzyme-catalyzed oxidation of linoleic acid by lipoxygenase, producing hydroperoxyoctadecadienoic acid (HPODE), a precursor to various bioactive compounds. This process is critical in understanding the role of linoleic acid in biological systems and its potential impact on health and disease (Gala Marti et al., 2021).

Physical Properties Analysis

The physical properties of linoleic acid, such as its melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of double bonds in linoleic acid reduces its melting point compared to saturated fatty acids, making it a liquid at room temperature. These properties are essential for its role in cell membranes, affecting fluidity and flexibility.

Chemical Properties Analysis

Linoleic acid's chemical properties, including its reactivity towards oxygen and susceptibility to oxidation, impact its biological functions and nutritional value. The oxidation of linoleic acid can lead to the formation of various oxidation products, some of which have implications for health. For instance, the enzymatic oxygenation of linoleic acid by prostaglandin-endoperoxide H synthase produces hydroxyoctadecadienoic acids (HODEs), which have been studied for their roles in inflammation and disease processes (Hamberg, 1998).

Wissenschaftliche Forschungsanwendungen

Krebschemoprävention

Linolensäure-1-13C wurde auf ihr Potenzial in der Krebschemoprävention untersucht . Konjugierte Linolensäuren (CLN), die in bestimmten Pflanzensamen vorkommen, haben nachweislich Apoptose in bestimmten menschlichen Krebszelllinien induziert . Sie können das Bcl-2-Protein senken, die Expression des Peroxisomen-Proliferator-aktivierten Rezeptors (PPAR)-γ erhöhen und die Genexpression von p53 aufregulieren . Dies deutet darauf hin, dass this compound zur Prävention von Krebs, insbesondere von Darmkrebs, eingesetzt werden könnte .

Stoffwechselstudien

This compound kann als Sonde zur Untersuchung des Stoffwechsels von mehrfach ungesättigten Fettsäuren verwendet werden . Dies geschieht unter Verwendung der 13C-Kernmagnetresonanz (NMR), die es Forschern ermöglicht, die Stoffwechselwege dieser Fettsäuren zu verfolgen .

Nahrungsergänzungsmittel-Forschung

Es wurde festgestellt, dass die konjugierten Fettsäuren (CFA) in this compound positive Auswirkungen auf die menschliche Gesundheit haben . Dies macht sie zu einer wertvollen Substanz in der Nahrungsergänzungsmittelforschung, in der Wissenschaftler ständig nach natürlichen Verbindungen suchen, die die Gesundheit verbessern und Krankheiten vorbeugen können .

Biohydrierungsstudien

This compound kann in in-vitro-Biohydrierungsstudien verwendet werden . Dieser Prozess beinhaltet die Umwandlung von ungesättigten Fettsäuren in gesättigte Fettsäuren durch Mikroorganismen im Pansen von Wiederkäuern

Wirkmechanismus

Target of Action

Linoleic Acid-1-13C primarily targets the cardiovascular system and the cell membranes . It plays a crucial role in maintaining membrane fluidity and acts as a structural component of the transdermal water barrier of the epidermis . It also has a significant impact on red blood cells and hemoglobin .

Biochemical Pathways

Linoleic Acid-1-13C affects several biochemical pathways. It is involved in the metabolism of alpha-linolenic acid (ALA), including its use in β-oxidation, recycling of carbon by fatty acid synthesis de novo, and conversion to longer-chain polyunsaturated fatty acids (PUFAs) . It is also converted by various lipoxygenases, cyclooxygenases, cytochrome P450 enzymes, and non-enzymatic autoxidation mechanisms to mono-hydroxyl products .

Pharmacokinetics

The pharmacokinetics of Linoleic Acid-1-13C involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that linoleic acid is a part of membrane phospholipids and functions as a structural component to maintain a certain level of membrane fluidity .

Result of Action

The molecular and cellular effects of Linoleic Acid-1-13C’s action include a decrease in the risk of cardiovascular diseases and damage to red blood cells and hemoglobin . It also plays a role in maintaining the fluidity of cell membranes .

Action Environment

The action, efficacy, and stability of Linoleic Acid-1-13C can be influenced by environmental factors. It’s important to note that linoleic acid is a major ingredient of feeds and the most abundant polyunsaturated fatty acid in pig adipose tissue and muscle, suggesting that its amount in tissue is highly correlated with dietary intake .

Eigenschaften

IUPAC Name |

(9Z,12Z)-(113C)octadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-LKLZSCEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

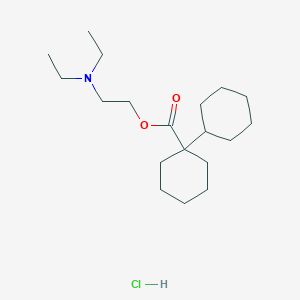

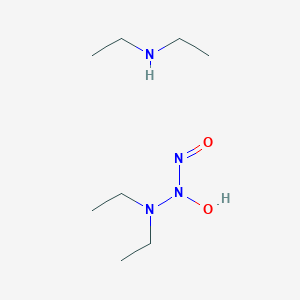

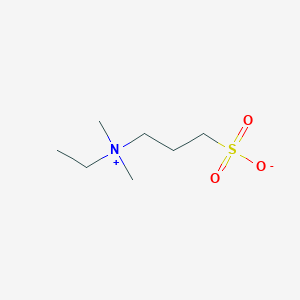

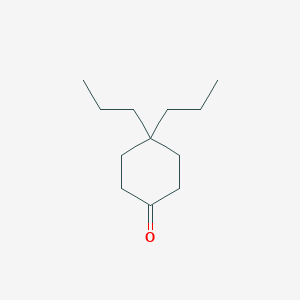

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

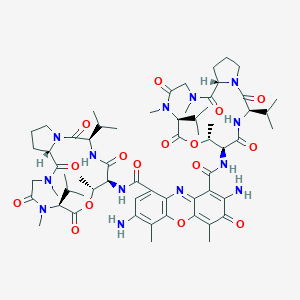

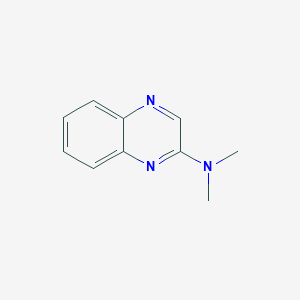

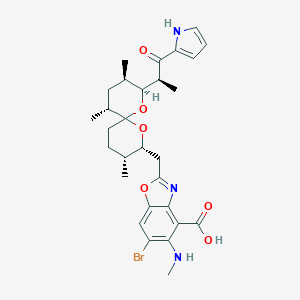

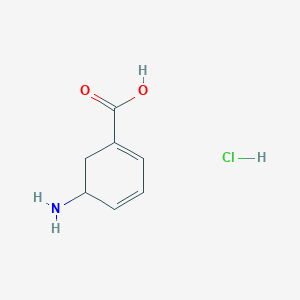

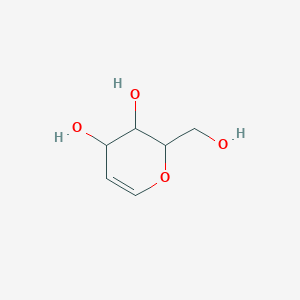

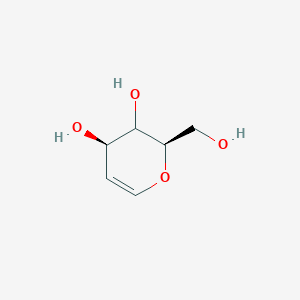

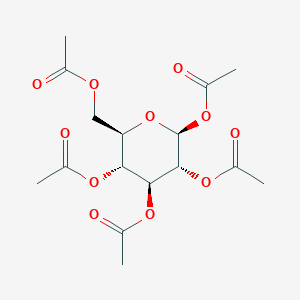

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,12-Dimethylbenz[a]anthracene](/img/structure/B13559.png)

![4-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B13565.png)